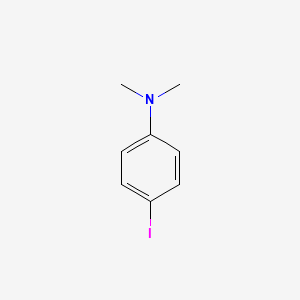

4-iodo-N,N-dimethylaniline

Description

The exact mass of the compound 4-iodo-N,N-dimethylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-iodo-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodo-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOPPZJZMFMBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Iodo-N,N-dimethylaniline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220100 | |

| Record name | N,N-Dimethyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-70-4 | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6X9S6FT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-iodo-N,N-dimethylaniline

Abstract

4-iodo-N,N-dimethylaniline is a pivotal molecular building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, characterized by an electron-rich N,N-dimethylamino group positioned para to a reactive iodine atom on a benzene ring, imparts a unique combination of nucleophilicity and susceptibility to transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive examination of the compound's structure, from its fundamental molecular identity to the advanced spectroscopic techniques used for its elucidation and verification. We will delve into its physicochemical properties, established synthetic methodologies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Identity

The foundational step in understanding any chemical entity is to establish its unambiguous identity. 4-iodo-N,N-dimethylaniline is systematically identified by a consistent set of molecular and registry data, which are crucial for regulatory compliance, procurement, and literature searches.

The structure consists of a benzene ring substituted at position 1 with an N,N-dimethylamino group [-N(CH₃)₂] and at position 4 with an iodine atom [-I]. This substitution pattern is often referred to as para.

| Identifier | Value | Source |

| IUPAC Name | 4-iodo-N,N-dimethylaniline | [1] |

| CAS Number | 698-70-4 | [1][2][3] |

| Molecular Formula | C₈H₁₀IN | [1][4] |

| Molecular Weight | 247.08 g/mol | [1][4] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)I | [1] |

| InChIKey | QYOPPZJZMFMBDN-UHFFFAOYSA-N | [1][2] |

Structural Elucidation and Spectroscopic Signature

The definitive structure of 4-iodo-N,N-dimethylaniline is not merely theoretical but is confirmed through a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity.

-

Aromatic Region: The protons on the benzene ring exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the activating -N(CH₃)₂ group (C2-H, C6-H) are shifted upfield, while the two protons ortho to the deactivating -I atom (C3-H, C5-H) are shifted downfield.

-

Aliphatic Region: The six protons of the two equivalent methyl groups on the nitrogen atom appear as a sharp singlet, typically around 2.9-3.0 ppm. The integration of this peak (6H) relative to the aromatic protons (4H) confirms the N,N-dimethyl substitution.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region. The carbon atom bearing the iodine (C4) is significantly shielded, appearing at a characteristic low-field chemical shift. The carbon attached to the nitrogen (C1) is also a quaternary carbon. The two sets of equivalent CH carbons (C2/C6 and C3/C5) can be distinguished, often by DEPT experiments.

-

Aliphatic Carbon: A single signal in the upfield region corresponds to the two equivalent methyl carbons of the dimethylamino group.

-

Vibrational Spectroscopy (Infrared - IR)

Infrared spectroscopy probes the vibrational modes of functional groups within the molecule, serving as a rapid diagnostic tool.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Indicates the C-H bonds of the methyl groups. |

| Aromatic C=C Stretch | 1600-1450 | Characteristic skeletal vibrations of the benzene ring. |

| C-N Stretch | 1360-1250 | Corresponds to the stretching of the aryl-nitrogen bond. |

| C-I Stretch | 600-500 | Confirms the presence of the carbon-iodine bond.[2] |

Causality Insight: The strong electron-donating nature of the -N(CH₃)₂ group perturbs the electron density of the aromatic ring, influencing the exact position and intensity of the C=C stretching bands compared to unsubstituted benzene.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight (approximately 247 g/mol ).[1][4]

-

Isotopic Pattern: The presence of iodine (¹²⁷I is the only stable isotope) simplifies the isotopic pattern of the molecular ion peak.

-

Key Fragmentation: Common fragmentation pathways include the loss of a methyl group (M-15) to form a stable secondary ion.

Physicochemical Properties

The physical properties of 4-iodo-N,N-dimethylaniline are critical for its handling, storage, and application in experimental setups. These properties are a direct consequence of its molecular structure.

| Property | Value | Source |

| Appearance | Dark blue to purple solid | [5] |

| Melting Point | 79.5 °C | [4][6] |

| Boiling Point | 263.7 °C at 760 mmHg | [4][5][7] |

| Density | ~1.7 g/cm³ | [4] |

| Solubility | Insoluble in water (34.64 mg/L); Soluble in organic solvents like chloroform, ethyl acetate. | [5][8] |

| Storage Conditions | Keep in a dark place, sealed in dry, store in freezer, under -20°C. | [6] |

Experiential Insight: The compound's color and tendency to darken over time are due to slow oxidation, a common characteristic of aniline derivatives. Storing it under an inert atmosphere (e.g., argon or nitrogen) in a sealed, dark container is best practice to maintain purity.

Synthesis and Reactivity Profile

The structure of 4-iodo-N,N-dimethylaniline dictates its synthesis and subsequent chemical behavior. It is most commonly prepared via electrophilic aromatic substitution.

Standard Synthetic Protocol: Direct Iodination

A reliable method for synthesizing 4-iodo-N,N-dimethylaniline is the direct iodination of N,N-dimethylaniline using N-iodosuccinimide (NIS) as the iodine source.[6]

Workflow Diagram: Synthesis of 4-iodo-N,N-dimethylaniline

Caption: Synthetic workflow for 4-iodo-N,N-dimethylaniline via direct iodination.

Step-by-Step Methodology:

-

Dissolution: Dissolve N,N-dimethylaniline (1.0 mmol) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 mmol) to the solution portion-wise while stirring at room temperature.[6]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the product into an organic layer, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the pure compound.[4][6]

Causality Behind the Protocol: The N,N-dimethylamino group is a powerful activating and ortho, para-directing group due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. The iodine electrophile is directed to these positions of high electron density. The para position is sterically less hindered than the ortho positions, making 4-iodo-N,N-dimethylaniline the major product.

Applications in Drug Development and Research

The true value of 4-iodo-N,N-dimethylaniline for drug development professionals lies in the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a host of transition metal-catalyzed cross-coupling reactions, which are cornerstone transformations for constructing the complex molecular scaffolds of modern pharmaceuticals.

Logical Relationship: Structure to Application

Caption: The relationship between molecular structure and synthetic utility.

-

Cross-Coupling Substrate: The C-I bond is weaker than C-Br or C-Cl bonds, making it highly reactive towards oxidative addition with palladium, copper, and other transition metal catalysts. This facilitates its use in reactions like Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings.[2]

-

Intermediate in API Synthesis: This compound serves as a key intermediate for introducing the "dimethylaminophenyl" moiety into larger molecules. This functional group can be found in various biologically active compounds and can influence properties like solubility, receptor binding, and metabolic stability. While 4-iodoaniline is a more direct precursor in some cases, the N,N-dimethylated version offers a distinct building block.[9][10] Its analogues are crucial in the synthesis of drugs like the HIV-1 treatment Rilpivirine.[10][11]

Conclusion

The structure of 4-iodo-N,N-dimethylaniline is a textbook example of how functional group arrangement dictates chemical identity, properties, and synthetic utility. A comprehensive understanding, grounded in spectroscopic evidence and an appreciation for its reactivity, is essential for its effective application. For researchers in drug discovery and materials science, this compound is not just a chemical but a versatile tool, enabling the efficient construction of complex molecular architectures that drive innovation.

References

-

4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem. [Link]

-

4-Iodo-N,N-dimethylaniline - Wikipedia. [Link]

-

4-iodo-N,N-dimethylaniline - 698-70-4, C8H10IN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... - ResearchGate. [Link]

Sources

- 1. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-iodo-N,N-dimethylaniline | 698-70-4 | Benchchem [benchchem.com]

- 3. 698-70-4 Cas No. | 4-Iodo-N,N-dimethylaniline | Matrix Scientific [matrixscientific.com]

- 4. echemi.com [echemi.com]

- 5. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 6. 4-Iodo-N,N-dimethyl-Benzenamine | 698-70-4 [chemicalbook.com]

- 7. 4-iodo-N,N-dimethylaniline | 698-70-4 [chemnet.com]

- 8. 4-Iodoaniline | 540-37-4 [chemicalbook.com]

- 9. calibrechem.com [calibrechem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 4-iodo-N,N-dimethylaniline from N,N-dimethylaniline

This guide provides an in-depth exploration of the synthesis of 4-iodo-N,N-dimethylaniline, a versatile synthetic intermediate, from its readily available precursor, N,N-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, details field-proven experimental protocols, and offers insights into the optimization and safety considerations of this important transformation.

Introduction: The Strategic Importance of 4-iodo-N,N-dimethylaniline

4-Iodo-N,N-dimethylaniline is a valuable building block in organic synthesis.[1][2] The presence of the iodine atom on the aromatic ring provides a reactive handle for a variety of subsequent transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex molecular architectures, making 4-iodo-N,N-dimethylaniline a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The dimethylamino group, a strong electron-donating group, not only activates the aromatic ring towards electrophilic substitution but also imparts unique electronic properties to the final products.

This guide will focus on the direct iodination of N,N-dimethylaniline, a common and efficient method for the preparation of the para-iodinated product.[3] We will delve into the mechanistic intricacies of this electrophilic aromatic substitution reaction and present detailed protocols for its execution using various iodinating agents.

The Chemical Foundation: Electrophilic Aromatic Iodination

The synthesis of 4-iodo-N,N-dimethylaniline from N,N-dimethylaniline is a classic example of an electrophilic aromatic substitution (EAS) reaction.[4] In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich aromatic ring of N,N-dimethylaniline, replacing one of the hydrogen atoms.

The Role of the Dimethylamino Group: An Activating and Directing Force

The N,N-dimethylamino (-N(CH₃)₂) group is a powerful activating group in EAS reactions. Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This activation is particularly pronounced at the ortho and para positions.

Due to steric hindrance from the two methyl groups, the electrophile preferentially attacks the para position, leading to the selective formation of 4-iodo-N,N-dimethylaniline.

Generating the Electrophile: The Nature of the Iodinating Agent

Unlike other halogens, molecular iodine (I₂) is a relatively weak electrophile and often requires an activating agent, typically an oxidizing agent, to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺).[5][6] Common methods for generating the iodine electrophile in the synthesis of 4-iodo-N,N-dimethylaniline include:

-

Molecular Iodine with a Weak Base: In this classic approach, molecular iodine is used in the presence of a weak base like sodium bicarbonate (NaHCO₃).[7][8][9] The base neutralizes the hydrogen iodide (HI) formed during the reaction, shifting the equilibrium towards the products.

-

N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine.[2][10] It is often used in the presence of a catalyst, and the reaction can proceed under neutral conditions.

-

Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than molecular iodine due to the polarization of the I-Cl bond, which makes the iodine atom more electrophilic.

The choice of iodinating agent can influence the reaction conditions, yield, and selectivity.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, validated protocols for the synthesis of 4-iodo-N,N-dimethylaniline using two common methods.

Method A: Iodination using Molecular Iodine and Sodium Bicarbonate

This method is a cost-effective and straightforward procedure suitable for large-scale synthesis.[7][8]

Materials:

-

N,N-dimethylaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether (or another suitable organic solvent)

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Workflow Diagram:

Caption: Workflow for the synthesis of 4-iodo-N,N-dimethylaniline using Method A.

Detailed Procedure:

-

In a round-bottom flask, dissolve N,N-dimethylaniline (1.0 eq) in diethyl ether.

-

In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate.

-

Combine the two solutions in a larger flask equipped with a magnetic stirrer.

-

To the vigorously stirred biphasic mixture, add powdered iodine (1.0-1.1 eq) portion-wise over 30 minutes.

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine (the purple color of iodine will disappear).[11]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol or hexane.[2][12]

Method B: Iodination using N-Iodosuccinimide (NIS)

This method often provides higher yields and cleaner reactions under milder conditions.[2]

Materials:

-

N,N-dimethylaniline

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Workflow Diagram:

Caption: Workflow for the synthesis of 4-iodo-N,N-dimethylaniline using Method B.

Detailed Procedure:

-

To a stirred solution of N,N-dimethylaniline (1.0 eq) in dichloromethane (0.1 M) under an inert atmosphere, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.[2]

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.[2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[2]

-

Purify the resulting crude product by flash column chromatography using a gradient of hexane and ethyl acetate as eluents to afford the pure 4-iodo-N,N-dimethylaniline.[2]

Data Presentation and Characterization

The successful synthesis of 4-iodo-N,N-dimethylaniline should be confirmed by various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀IN | [3][13][14] |

| Molecular Weight | 247.08 g/mol | [2][13][14] |

| Appearance | Dark blue to purple solid | [3] |

| Melting Point | 79.5 °C | [2][12] |

| Boiling Point | 263.7 °C | [2][3] |

| Density | 1.652 g/cm³ | [3] |

| Solubility | Sparingly soluble in water (34.64 mg/L) | [3] |

| ¹H NMR (CDCl₃, δ) | Anticipated: ~7.5 (d, 2H), ~6.6 (d, 2H), ~2.9 (s, 6H) | [15] |

| ¹³C NMR (CDCl₃, δ) | Anticipated: ~150, 138, 114, 80, 40 | [15] |

| Mass Spec (m/z) | 247 (M⁺), 246, 119 | [13][15] |

Note: NMR data are predicted based on analogous compounds and general principles. Actual values may vary.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

N,N-dimethylaniline: This starting material is toxic and can be absorbed through the skin.[16][17][18][19] It is also a suspected carcinogen. Always handle N,N-dimethylaniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18]

-

Iodine: Iodine is corrosive and can cause severe burns. Avoid inhalation of its vapors. Handle with care, wearing appropriate PPE.

-

Solvents: Diethyl ether is highly flammable. Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood and away from ignition sources.

-

General Precautions: Always perform reactions in a clean and organized workspace. Be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.

Conclusion

The synthesis of 4-iodo-N,N-dimethylaniline from N,N-dimethylaniline is a robust and well-established transformation in organic chemistry. By understanding the principles of electrophilic aromatic substitution and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently produce this valuable synthetic intermediate. The protocols detailed in this guide, coupled with stringent adherence to safety measures, will enable the successful and safe synthesis of 4-iodo-N,N-dimethylaniline for a wide range of applications in research and development.

References

- Aromatic Iodination Definition - Organic Chemistry Key Term - Fiveable. (n.d.).

- 4-iodo-N,N-dimethylaniline | 698-70-4 - Benchchem. (n.d.).

- 4-Iodo-N,N-dimethylaniline - Wikipedia. (n.d.).

- 4-Iodo-N,N-dimethyl-Benzenamine | 698-70-4 - ChemicalBook. (n.d.).

- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.).

- 698-70-4, 4-Iodo-N,N-dimethylaniline Formula - ECHEMI. (n.d.).

- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18).

- Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. (n.d.).

- Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline - Benchchem. (n.d.).

- 4-Iodo-N,N-dimethyl-Benzenamine synthesis - ChemicalBook. (n.d.).

- 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem. (n.d.).

- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. (2023, July 20).

- Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene - JoVE. (2023, April 30).

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).

- Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.).

- N,N-Dimethylanilin... - SAFETY DATA SHEET. (2024, November 28).

- N,N-Dimethyl Aniline CAS No 121-69-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Spectroscopic and Synthetic Profile of 4-Iodo-3,5-dimethylaniline: A Technical Guide - Benchchem. (n.d.).

- 4-iodo-N,N-dimethylaniline - 698-70-4, C8H10IN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).

- Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (2012, December 4).

- Material Safety Data Sheet - N,N-Dimethylaniline MSDS. (2005, October 9).

- 4-Iodo-N,N-dimethylaniline - LGC Standards. (n.d.).

- N,N-Dimethylaniline, a molecule to dye for - YouTube. (2023, May 12).

- N,N-Dimethylaniline - SAFETY DATA SHEET. (n.d.).

- Notes. A Spectral Study of the Reaction between Iodine and N,N-Dimethylaniline in Cyclohexane. (n.d.).

- p-IODOANILINE - Organic Syntheses Procedure. (n.d.).

- Supporting Information - Wiley-VCH. (n.d.).

- Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry - RSC Publishing. (n.d.).

- Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... - ResearchGate. (n.d.).

- 698-70-4|4-Iodo-N,N-dimethylaniline - Ambeed.com. (n.d.).

- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19).

Sources

- 1. 4-iodo-N,N-dimethylaniline | 698-70-4 | Benchchem [benchchem.com]

- 2. 4-Iodo-N,N-dimethyl-Benzenamine | 698-70-4 [chemicalbook.com]

- 3. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. benchchem.com [benchchem.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. home.miracosta.edu [home.miracosta.edu]

- 19. thermofishersci.in [thermofishersci.in]

physical and chemical properties of 4-iodo-N,N-dimethylaniline

An In-Depth Technical Guide to 4-iodo-N,N-dimethylaniline: Properties, Synthesis, and Applications

Introduction

4-iodo-N,N-dimethylaniline is an organic compound that has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, particularly the presence of an electron-donating dimethylamino group and a reactive carbon-iodine bond, make it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the , its synthesis, and its diverse applications in materials science, analytical chemistry, and drug development.

Compound Identification

A clear identification of 4-iodo-N,N-dimethylaniline is crucial for researchers and chemists. The following table summarizes its key identifiers.

| Identifier | Value |

| CAS Number | 698-70-4[1][2] |

| Molecular Formula | C₈H₁₀IN[1][2] |

| Molecular Weight | 247.08 g/mol [2][3] |

| IUPAC Name | 4-iodo-N,N-dimethylaniline[2] |

| Synonyms | N,N-Dimethyl-4-iodoaniline, p-Iodo-N,N-dimethylaniline, (4-iodophenyl)dimethylamine[1][2] |

| InChI | InChI=1S/C8H10IN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3[2] |

| SMILES | CN(C)c1ccc(I)cc1[4] |

Physical and Chemical Properties

The are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| Appearance | Dark blue to purple solid[5] |

| Melting Point | 79.5 °C[3][6] |

| Boiling Point | 263.7 °C at 760 mmHg[1][5] |

| Density | 1.652 g/cm³[1][5] |

| Solubility in water | 34.64 mg/L[5] |

| Solubility in organic solvents | Soluble in chloroform and ethyl acetate[6] |

| Flash Point | 113.3 °C[1] |

| Vapor Pressure | 2 mmHg[5] |

| Refractive Index | 1.634[1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and characterization of 4-iodo-N,N-dimethylaniline.

-

¹H NMR: The proton NMR spectrum of the analogous compound, 4-iodo-N-methylaniline, shows characteristic signals for the aromatic protons and the N-methyl protons. For 4-iodo-N,N-dimethylaniline, one would expect signals corresponding to the aromatic protons on the substituted benzene ring and a singlet for the two equivalent methyl groups of the dimethylamino moiety.

-

¹³C NMR: The carbon NMR spectrum of 4-iodo-N-methylaniline reveals distinct peaks for the aromatic carbons and the N-methyl carbon.[7] For 4-iodo-N,N-dimethylaniline, the spectrum would show signals for the aromatic carbons, with the carbon attached to the iodine atom being significantly influenced by the halogen's electronegativity and size, and a signal for the methyl carbons.

-

IR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule. The IR spectrum of the related 4-iodoaniline shows characteristic absorption bands for N-H stretching of the primary amine and C-H stretching of the aromatic ring.[8] For 4-iodo-N,N-dimethylaniline, one would expect to see C-H stretching from the aromatic ring and the methyl groups, as well as C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum of 4-iodo-N,N-dimethylaniline shows a molecular ion peak corresponding to its molecular weight.[2]

Synthesis of 4-iodo-N,N-dimethylaniline

The most common method for the synthesis of 4-iodo-N,N-dimethylaniline is the direct iodination of N,N-dimethylaniline.[5] The high reactivity of the aromatic ring, activated by the strong electron-donating dimethylamino group, allows for efficient electrophilic substitution at the para position.

Experimental Protocol: Iodination of N,N-dimethylaniline

This protocol describes a general procedure for the synthesis of 4-iodo-N,N-dimethylaniline using N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

-

N,N-dimethylaniline

-

N-iodosuccinimide (NIS)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of N,N-dimethylaniline (1 mmol) in dichloromethane (10 mL), add N-iodosuccinimide (1.1 mmol).[6]

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

-

Upon completion of the reaction, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.[9]

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-iodo-N,N-dimethylaniline.[3][9]

Caption: Sonogashira coupling with 4-iodo-N,N-dimethylaniline.

Applications in Materials Science

Derivatives of 4-iodo-N,N-dimethylaniline are utilized in the development of organic electronic materials. [10]These materials are key components in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their unique photophysical properties arising from extended π-conjugation. [10]

Applications in Analytical Chemistry

A significant application of 4-iodo-N,N-dimethylaniline is in the sensitive detection of iodide ions. [10]The method involves the derivatization of iodide to 4-iodo-N,N-dimethylaniline, which can then be quantified using gas chromatography-mass spectrometry (GC-MS). [10]This technique has been successfully applied to determine iodide concentrations in various samples, including iodized table salt. [10]

Sources

- 1. 4-iodo-N,N-dimethylaniline | 698-70-4 [chemnet.com]

- 2. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Iodo-N,N-dimethylaniline | LGC Standards [lgcstandards.com]

- 5. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 6. 4-Iodo-N,N-dimethyl-Benzenamine | 698-70-4 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4-Iodoaniline(540-37-4) IR Spectrum [chemicalbook.com]

- 9. 4-Iodo-N,N-dimethyl-Benzenamine synthesis - chemicalbook [chemicalbook.com]

- 10. 4-iodo-N,N-dimethylaniline | 698-70-4 | Benchchem [benchchem.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-iodo-N,N-dimethylaniline

Introduction

4-iodo-N,N-dimethylaniline is a key aromatic building block in synthetic organic chemistry.[1] Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.[1] The presence of the electron-donating N,N-dimethylamino group at the para position further modulates the electronic properties of the aromatic ring, influencing its reactivity.

Given its importance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-iodo-N,N-dimethylaniline, blending theoretical principles with practical experimental considerations for researchers, chemists, and professionals in drug development.

Molecular Structure and Substituent Effects

The spectral features of 4-iodo-N,N-dimethylaniline are dictated by its molecular structure, specifically the interplay between the two substituents on the benzene ring.

-

The N,N-dimethylamino (-N(CH₃)₂) Group: This is a powerful electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions, causing significant shielding of the nearby nuclei.

-

The Iodine (-I) Atom: Iodine is an electronegative halogen that exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect), which deshields adjacent nuclei. However, as a heavy atom, it also introduces a significant "heavy atom effect," which characteristically shields the directly attached carbon atom (the ipso-carbon) in ¹³C NMR.

These competing and complementary effects result in a unique and predictable NMR fingerprint for the molecule. The inherent symmetry of this para-substituted compound simplifies the spectra, as carbons and protons at equivalent positions (e.g., 2 and 6; 3 and 5) are chemically and magnetically indistinguishable.

Caption: Labeled structure of 4-iodo-N,N-dimethylaniline.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-iodo-N,N-dimethylaniline is characterized by two distinct regions: the aromatic region and the aliphatic region. Due to the para-substitution pattern, the aromatic protons form a classic AA'BB' spin system, which often appears as two well-defined doublets.

Predicted and Observed Signals

-

Aromatic Protons (H-2, H-6): These protons are ortho to the strongly electron-donating -N(CH₃)₂ group. The significant shielding effect shifts these signals considerably upfield compared to benzene (7.34 ppm). They appear as a doublet due to coupling with their neighbors (H-3, H-5).

-

Aromatic Protons (H-3, H-5): These protons are ortho to the iodine atom and meta to the amino group. They are less shielded than H-2/H-6 and thus resonate further downfield. They also appear as a doublet from coupling to H-2/H-6.

-

Methyl Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons. Therefore, they give rise to a sharp, intense singlet in the aliphatic region of the spectrum.

Experimental Data Summary

The following table summarizes representative ¹H NMR spectral data for 4-iodo-N,N-dimethylaniline, typically recorded in deuterated chloroform (CDCl₃).

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5 | ~7.45 | Doublet (d) | ~8.8 | 2H |

| H-2, H-6 | ~6.55 | Doublet (d) | ~8.8 | 2H |

| -N(CH₃)₂ | ~2.90 | Singlet (s) | - | 6H |

Note: Data is compiled based on typical values found in chemical literature and databases for this compound and its close analogs.[2]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is simplified by the molecule's symmetry, showing a total of five distinct signals: four for the aromatic carbons and one for the aliphatic methyl carbons. The chemical shifts are highly informative about the electronic environment of each carbon atom.

Predicted and Observed Signals

-

C-1 (ipso to -N(CH₃)₂): This carbon is directly attached to the nitrogen atom and is significantly deshielded by it, appearing far downfield.

-

C-4 (ipso to -I): This carbon is directly attached to iodine. The "heavy atom effect" causes strong shielding, shifting this signal significantly upfield to a characteristic region, often below 100 ppm. This is a key diagnostic peak.

-

C-3, C-5 (ortho to -I): These carbons are deshielded relative to C-2/C-6 and appear at a chemical shift typical for aromatic carbons adjacent to a halogen.

-

C-2, C-6 (ortho to -N(CH₃)₂): These carbons are strongly shielded by the electron-donating amino group and appear at a relatively upfield position for aromatic carbons.

-

-N(CH₃)₂: The two equivalent methyl carbons appear as a single signal in the aliphatic region.

Experimental Data Summary

The following table summarizes representative ¹³C NMR spectral data for 4-iodo-N,N-dimethylaniline.

| Assigned Carbons | Chemical Shift (δ, ppm) |

| C-1 | ~150.5 |

| C-3, C-5 | ~138.0 |

| C-2, C-6 | ~114.5 |

| C-4 | ~78.5 |

| -N(CH₃)₂ | ~40.5 |

Note: Data is compiled based on typical values found in chemical literature and databases. The assignment for the closely related 4-iodo-N-methylaniline shows C-I at an unlisted position, while C-1, C-3/5, and C-2/6 appear at 148.9, 137.8, and 114.7 ppm, respectively, supporting this assignment pattern.[2]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and validated protocol.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 4-iodo-N,N-dimethylaniline solid.

-

Transfer the solid into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. The compound is a solid that should readily dissolve in CDCl₃.[3][4]

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically automated.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra.[5]

-

-

¹H Spectrum Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans (NS): 8 to 16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AT): 3-4 seconds.

-

-

¹³C Spectrum Acquisition:

-

Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans (NS): 128 to 1024 scans, depending on sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AT): 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Pick and label the peaks in both spectra.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra are often sufficient for this symmetrical molecule, 2D NMR techniques provide an orthogonal layer of validation, which is best practice in regulated environments or for publication.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This would show clear correlations for H-2/C-2, H-3/C-3, and the methyl protons to the methyl carbon, confirming their assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. Key expected correlations include:

-

From the methyl protons (-N(CH₃)₂) to C-1 and C-2/C-6.

-

From H-2/H-6 to C-4 and C-1.

-

From H-3/H-5 to C-1 and C-4. These long-range correlations create a complete, self-validating network that locks in every assignment.

-

Caption: Relationship between 1D and 2D NMR techniques.

Conclusion

The ¹H and ¹³C NMR spectra of 4-iodo-N,N-dimethylaniline provide a distinct and interpretable fingerprint essential for its structural verification. The key features—a simple AA'BB' system and a singlet in the ¹H spectrum, and five resolved peaks including a highly shielded ipso-carbon (C-I) in the ¹³C spectrum—are readily assigned based on fundamental principles of substituent effects. By following robust experimental and data processing protocols, researchers can confidently acquire and interpret this data, ensuring the identity and purity of a critical reagent used in modern organic synthesis.

References

A Technical Guide to the Solubility of 4-iodo-N,N-dimethylaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 4-iodo-N,N-dimethylaniline (CAS No. 698-70-4)[1][2][3]. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing its solubility. It further presents a detailed, field-proven experimental protocol for researchers to accurately determine these values. By integrating theoretical insights with practical, self-validating methodologies, this guide empowers scientists to generate reliable solubility data, ensuring the robustness of their research and development endeavors.

Introduction and Molecular Profile

4-iodo-N,N-dimethylaniline is a substituted aromatic amine with the chemical formula C₈H₁₀IN and a molar mass of 247.079 g·mol⁻¹[4]. It presents as a dark blue to purple solid at standard conditions[4]. Its molecular structure is key to understanding its solubility behavior.

-

Core Structure : A benzene ring substituted with an iodine atom and a dimethylamino group.

-

Key Functional Groups :

-

Dimethylamino Group (-N(CH₃)₂) : A tertiary amine, this group introduces polarity and can act as a hydrogen bond acceptor.

-

Iodine Atom (-I) : A large, polarizable halogen that contributes significantly to the molecule's London dispersion forces.

-

Aromatic Ring : The phenyl group is inherently nonpolar and hydrophobic.

-

The interplay of these features—a polar amine, a polarizable halogen, and a nonpolar aromatic ring—results in a molecule with moderate overall polarity. This structure suggests that its solubility will be highly dependent on the specific nature of the solvent.

Physical Properties of 4-iodo-N,N-dimethylaniline:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀IN | [1][4] |

| Molar Mass | 247.079 g·mol⁻¹ | [4] |

| Appearance | Dark blue to purple solid | [4] |

| Density | 1.652 g/cm³ | [1][4] |

| Boiling Point | 263.7 °C (506.7 °F; 536.8 K) | [1][4] |

| Water Solubility | 34.64 mg/L |[4] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. A solute's ability to dissolve in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to be favorable, the energy of solute-solvent interactions must overcome the energy of solute-solute and solvent-solvent interactions.

Role of Intermolecular Forces

The solubility of 4-iodo-N,N-dimethylaniline is governed by the following forces:

-

Dipole-Dipole Interactions : The polar C-N and C-I bonds create a net molecular dipole, allowing for electrostatic interactions with polar solvent molecules.

-

London Dispersion Forces : The large, electron-rich iodine atom and the aromatic ring make the molecule highly polarizable, leading to significant dispersion forces. These are the primary forces of attraction in nonpolar solvents.

-

Hydrogen Bonding : While the tertiary amine cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This is a critical interaction in protic solvents like alcohols.

The following diagram illustrates the potential intermolecular interactions between 4-iodo-N,N-dimethylaniline and various solvent types.

Caption: Figure 2: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

A. Materials and Equipment:

-

4-iodo-N,N-dimethylaniline (ensure purity is documented)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or water bath [5]* Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Calibrated UV-Vis Spectrophotometer or HPLC system

B. Procedure:

-

Preliminary Test : To estimate the amount of solute needed, add a small, known amount of the compound to a vial. Add the solvent in small increments, shaking vigorously after each addition, until the solid dissolves. This gives a rough estimate of the solubility. [5]2. Sample Preparation : Into at least three separate vials, add an amount of 4-iodo-N,N-dimethylaniline that is 5-10 times greater than the estimated solubility. [5]3. Solvent Addition : Accurately add a known volume of the chosen solvent to each vial.

-

Equilibration : Securely cap the vials. Place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined time, typically 24 hours. To ensure equilibrium has been reached, a second set of samples can be run for 48 hours. The solubility values should agree within experimental error. [6][5]5. Phase Separation : After equilibration, let the vials stand in a temperature-controlled bath for several hours to allow solids to settle. To obtain a clear supernatant, either:

-

Centrifuge the vials at the same temperature.

-

Filter the solution using a syringe fitted with a solvent-compatible filter directly into a clean vial. Discard the first portion of the filtrate to avoid adsorption artifacts.

-

-

Quantification :

-

Calibration : Prepare a series of standard solutions of known concentration and generate a calibration curve using the chosen analytical method.

-

Analysis : Carefully take an aliquot of the clear supernatant, dilute it accurately to fall within the calibration range, and measure its concentration. UV-Vis spectroscopy is often suitable due to the compound's chromophore. [7][8]HPLC is preferred for higher accuracy and for analyzing solubility in UV-absorbing solvents. [9]7. Calculation : Use the measured concentration and the dilution factor to calculate the solubility in the desired units (e.g., mg/mL, mol/L). Report the mean and standard deviation of the replicate measurements.

-

Factors Influencing Solubility Data

Temperature : The dissolution of most organic solids is an endothermic process. Therefore, the solubility of 4-iodo-N,N-dimethylaniline in organic solvents is expected to increase with temperature. [10][11]For many organic compounds, solubility can double with a temperature increase of approximately 20 °C. [12][13]It is critical to control and report the temperature at which any solubility measurement is performed.

Purity : Impurities in either the solute or the solvent can significantly alter solubility measurements. [14][15]It is imperative to use materials of the highest available purity and to document their specifications.

Polymorphism : Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used for the determination.

Conclusion

While a comprehensive public database of quantitative solubility for 4-iodo-N,N-dimethylaniline is lacking, this guide provides the essential framework for researchers to both predict its behavior and generate highly reliable, quantitative data. By understanding the interplay of intermolecular forces and by meticulously applying a validated experimental protocol like the Shake-Flask method, scientists can obtain the critical data needed to optimize synthetic processes, guide formulation development, and ensure the overall success of their research objectives. The provided methodologies represent a self-validating system that ensures data integrity and reproducibility, which are paramount in scientific and industrial settings.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

American Chemical Society. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

University of Limerick. (n.d.). (Solid + liquid) solubility of organic compounds in organic solvents - Correlation and extrapolation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]

-

ACS Omega. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

Sources

- 1. 4-iodo-N,N-dimethylaniline | 698-70-4 [chemnet.com]

- 2. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodo-N,N-dimethylaniline | 698-70-4 [sigmaaldrich.com]

- 4. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scirp.org [scirp.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Electrophilic Iodination of N,N-Dimethylaniline: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the electrophilic iodination of N,N-dimethylaniline. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of this fundamental aromatic substitution reaction. The guide elucidates the underlying mechanism, details a robust experimental protocol, and discusses the critical factors influencing the reaction's outcome. By integrating theoretical principles with practical insights, this document serves as a valuable resource for the strategic design and execution of iodination reactions involving activated aromatic systems.

Introduction: The Significance of Aromatic Iodination

Aromatic iodides are pivotal intermediates in modern organic synthesis. The carbon-iodine bond, owing to its length and low bond dissociation energy, readily participates in a myriad of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.

N,N-dimethylaniline is a highly activated aromatic compound due to the strong electron-donating nature of the dimethylamino group.[2][3][4] This inherent reactivity makes it an excellent substrate for electrophilic aromatic substitution (EAS), including iodination. The resulting product, 4-iodo-N,N-dimethylaniline, is a valuable building block for further functionalization.[1] This guide will dissect the mechanism of this important reaction and provide a practical framework for its successful implementation in a laboratory setting.

The Core Mechanism: An Electron-Driven Cascade

The electrophilic iodination of N,N-dimethylaniline proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[5] This multi-step process is driven by the high electron density of the aromatic ring, which is significantly enhanced by the resonance and inductive effects of the dimethylamino substituent.

The Activating Power of the Dimethylamino Group

The dimethylamino group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[2][6] This directing effect stems from the ability of the nitrogen's lone pair to participate in resonance, delocalizing electron density onto the aromatic ring. This creates regions of high electron density (partial negative charges) at the carbons ortho and para to the dimethylamino group, making them highly susceptible to attack by an electrophile.[6] Steric hindrance from the dimethylamino group often leads to a preference for substitution at the more accessible para position.[7]

Generation of the Electrophile

Molecular iodine (I₂) itself is a relatively weak electrophile and does not readily react with aromatic rings, even highly activated ones.[8][9] To facilitate the reaction, an oxidizing agent is often employed to generate a more potent iodinating species, such as the iodonium ion (I⁺) or a polarized iodine complex.[8][10] Common methods include the use of nitric acid or other oxidizing agents in conjunction with molecular iodine.[10][11] In some procedures, especially with highly activated substrates like N,N-dimethylaniline, molecular iodine can be used directly, often in the presence of a base to neutralize the hydrogen iodide (HI) byproduct.[8][12]

The Step-by-Step Mechanistic Pathway

The mechanism can be broken down into two primary steps:

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electrons of the N,N-dimethylaniline ring, acting as a nucleophile, attack the electrophilic iodine species.[5] This attack preferentially occurs at the para position due to the aforementioned electronic and steric factors. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The positive charge in this intermediate is delocalized across the ring and, importantly, onto the nitrogen atom of the dimethylamino group, which provides significant resonance stabilization.[6]

-

Rearomatization: A weak base, such as water or the bicarbonate ion, removes a proton from the carbon atom bearing the iodine.[5] This restores the aromaticity of the ring, yielding the final product, 4-iodo-N,N-dimethylaniline, and regenerating the base.

Below is a visual representation of the electrophilic iodination mechanism of N,N-dimethylaniline.

Sources

- 1. 4-iodo-N,N-dimethylaniline | 698-70-4 | Benchchem [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 12. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of 4-iodo-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-iodo-N,N-dimethylaniline

4-iodo-N,N-dimethylaniline is an organic compound with the chemical formula C₈H₁₀IN.[1][2] It appears as a dark blue to purple solid and is a key intermediate and building block in various fields of chemical synthesis.[1] Its utility is primarily derived from the reactivity of the carbon-iodine bond, which allows for its use in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[3] This makes it a valuable reagent in the synthesis of pharmaceuticals, organic electronic materials like those used in organic light-emitting diodes (OLEDs), and as a precursor for dyes such as crystal violet.[3][4] Given its reactivity and importance, a thorough understanding of its stability and proper storage conditions is paramount to ensure its integrity, efficacy in reactions, and the safety of laboratory personnel.

Chemical Stability and Degradation Pathways

The stability of 4-iodo-N,N-dimethylaniline is influenced by several environmental factors. While generally stable under ordinary conditions, exposure to light, heat, and certain chemical environments can lead to its degradation.[5][6]

Photostability

Aromatic anilines and iodo-compounds can be susceptible to degradation upon exposure to light.[5][7] For 4-iodo-N,N-dimethylaniline, photodegradation can potentially occur through the cleavage of the carbon-iodine bond or oxidation of the dimethylamino group. It is crucial to protect the compound from direct sunlight and other sources of UV radiation.[5][8]

Thermal Stability

While specific thermal decomposition data for 4-iodo-N,N-dimethylaniline is not extensively detailed in the provided results, the parent compound, N,N-dimethylaniline, is stable under ordinary conditions but can emit toxic fumes of nitric oxides, carbon oxides, and aniline when heated to decomposition.[6] Aromatic iodine compounds, in general, exhibit varying thermal stabilities.[9] It is prudent to avoid exposing 4-iodo-N,N-dimethylaniline to high temperatures to prevent decomposition.[7]

Chemical Reactivity and Incompatibilities

4-iodo-N,N-dimethylaniline, like other aniline derivatives, should be stored away from strong oxidizing agents, strong acids, and strong bases.[10][11] Contact with strong oxidizers can create a fire hazard.[6] The dimethylamino group imparts basic properties, making it reactive towards acids.

Recommended Storage and Handling Protocols

To maintain the quality and ensure the safety of 4-iodo-N,N-dimethylaniline, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of 4-iodo-N,N-dimethylaniline. The following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C. | Minimizes thermal degradation and preserves long-term stability. |

| Atmosphere | Sealed in a dry environment. | Protects against moisture, which can affect the stability of iodo compounds.[7] |

| Light | Keep in a dark place. | Prevents photochemical degradation.[5][7] |

| Container | Store in a tightly closed container.[12][13] | Prevents exposure to air and moisture. |

Handling Procedures

Safe handling practices are crucial to minimize exposure and prevent accidents. The following workflow outlines the necessary precautions:

Caption: Workflow for the safe handling of 4-iodo-N,N-dimethylaniline.

3.2.1. Personal Protective Equipment (PPE)

When handling 4-iodo-N,N-dimethylaniline, it is imperative to use appropriate personal protective equipment (PPE). This includes:

-

Eye Protection: Tightly fitting safety goggles with side-shields.[12]

-

Hand Protection: Chemical-impermeable gloves.[12]

-

Body Protection: A lab coat and, if necessary, impervious clothing.[12]

-

Respiratory Protection: If dust formation is likely or ventilation is inadequate, a full-face respirator should be used.[12]

3.2.2. Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][12]

3.2.3. Spill and Waste Management

In case of a spill, evacuate the area and remove all ignition sources.[12] Use non-sparking tools and collect the spilled material into a suitable, closed container for disposal.[5][12] Do not let the chemical enter drains.[12] Waste 4-iodo-N,N-dimethylaniline must be managed as dangerous waste and disposed of according to local regulations.[10]

Stability Assessment Methodologies

To ensure the quality of 4-iodo-N,N-dimethylaniline, especially after prolonged storage, it is advisable to perform stability assessments.

Visual Inspection

A simple yet effective initial assessment is a visual inspection. The compound should be a dark blue to purple solid.[1] Any significant change in color or appearance may indicate degradation.

Analytical Techniques

For a quantitative assessment of purity and to identify potential degradation products, the following analytical methods are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for determining the purity of 4-iodo-N,N-dimethylaniline and identifying any volatile impurities or degradation products.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and quantify any non-volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

Forced Degradation Studies

For drug development professionals, conducting forced degradation studies is a critical step.[15] This involves exposing 4-iodo-N,N-dimethylaniline to harsh conditions (e.g., high heat, intense light, acidic/basic conditions, oxidizing agents) to deliberately degrade the molecule.[15] The results from these studies help in understanding the degradation pathways and in developing stability-indicating analytical methods.

The following diagram illustrates a general workflow for a photostability study, a key component of forced degradation testing:

Sources

- 1. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-iodo-N,N-dimethylaniline | 698-70-4 | Benchchem [benchchem.com]

- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. technopharmchem.com [technopharmchem.com]

- 6. docs.gato.txst.edu [docs.gato.txst.edu]

- 7. Studies on the stability of iodine compounds in iodized salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. echemi.com [echemi.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the Synthesis of 4-iodo-N,N-dimethylaniline: Precursors, Methodologies, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-N,N-dimethylaniline is a pivotal building block in organic synthesis, prized for its utility in constructing complex molecular architectures through cross-coupling reactions.[1] The presence of the dimethylamino group activates the aromatic ring, while the iodo-substituent serves as an excellent leaving group, particularly in palladium-catalyzed transformations.[1] This guide provides an in-depth exploration of the primary synthetic routes to this versatile compound, focusing on the critical precursors, reaction mechanisms, and detailed experimental protocols. We will dissect the established methodologies, offering insights into experimental choices and optimization strategies to ensure both high yield and purity.

Introduction: The Strategic Importance of 4-iodo-N,N-dimethylaniline

4-iodo-N,N-dimethylaniline, with the chemical formula C₈H₁₀IN, is a stable solid organic compound that serves as a cornerstone intermediate in medicinal chemistry and materials science.[2][3] Its significance lies in the unique combination of a highly activated aromatic ring and a reactive carbon-iodine bond. This duality makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[1] Understanding the synthesis of this key intermediate is therefore crucial for researchers engaged in the development of novel pharmaceuticals and functional materials.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-iodo-N,N-dimethylaniline is dominated by two principal strategies, each defined by its primary precursor:

-

Direct Electrophilic Iodination of N,N-dimethylaniline: This is the most direct and widely employed method. It leverages the high electron-donating capacity of the dimethylamino group to facilitate the direct introduction of iodine at the para position.[2] The key precursor for this route is N,N-dimethylaniline .

-

N-Methylation of 4-iodoaniline: An alternative approach involves the introduction of the dimethylamino functionality onto a pre-iodinated aromatic ring. This route is particularly useful when 4-iodoaniline is a more readily available or cost-effective starting material. The key precursor here is 4-iodoaniline .[1][4]

The choice between these pathways often depends on precursor availability, cost, scalability, and the desired purity profile of the final product.

Synthetic Route 1: Direct Iodination of N,N-dimethylaniline

This is the preferred and most atom-economical approach. The reaction proceeds via an electrophilic aromatic substitution mechanism. The dimethylamino group is a potent activating group and directs the incoming electrophile (an iodonium species) to the ortho and para positions. Due to steric hindrance from the dimethylamino group, the para-substituted product is overwhelmingly favored.

Key Precursor and Reagents

-

Core Precursor: N,N-dimethylaniline

-

Iodinating Agents: The choice of iodinating agent is critical and influences reaction conditions, yield, and safety.

-

Molecular Iodine (I₂): A cost-effective and common reagent. It often requires a base or an oxidizing agent to facilitate the reaction and neutralize the HI byproduct.[1][2]

-

N-Iodosuccinimide (NIS): A milder, more selective, and easier-to-handle solid reagent. It is particularly effective for high-yield iodination under mild conditions and is often used with a catalytic amount of acid to enhance reactivity.[5][6][7]

-

Iodine Monochloride (ICl): A highly reactive iodinating agent, though less commonly used for this specific transformation compared to I₂ and NIS.

-

In-situ Generated Iodine: Systems like potassium iodide (KI) with an oxidant (e.g., potassium iodate, 2-iodosobenzoate) can be used to generate the electrophilic iodine species in the reaction mixture.[1][8]

-

Mechanistic Pathway: Electrophilic Aromatic Substitution

The reaction mechanism involves the attack of the electron-rich aromatic ring of N,N-dimethylaniline on an electrophilic iodine species (I⁺ or a polarized equivalent). This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the final product, 4-iodo-N,N-dimethylaniline.

Workflow for Direct Iodination of N,N-dimethylaniline

Caption: General workflow for synthesizing 4-iodo-N,N-dimethylaniline via direct iodination.

Detailed Experimental Protocols

Protocol 3.3.1: Iodination using Molecular Iodine (I₂) and Sodium Bicarbonate

This protocol is adapted from established procedures for the iodination of activated anilines.[9][10]

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent such as diethyl ether or 1,4-dioxane.

-